molecular formula C11H14BrNO2 B572705 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine CAS No. 1243467-36-8

5-Bromo-3-cyclopropoxy-2-isopropoxypyridine

Cat. No.: B572705
CAS No.: 1243467-36-8
M. Wt: 272.142
InChI Key: WUHGGKJXDOCMID-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropoxy-2-isopropoxypyridine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isopropoxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine typically involves the reaction of 5-bromo-2-isopropoxypyridine with cyclopropyl alcohol under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-3-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction Reactions: Reduction of the compound can yield the corresponding reduced products.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-3-cyclopropoxy-2-isopropoxypyridine is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Bromo-3-cyclopropoxy-2-isopropoxypyridine can be compared with other similar compounds, such as:

    5-Bromo-2-isopropoxypyridine: This compound lacks the cyclopropoxy group and has different chemical properties and reactivity.

    3-Cyclopropoxy-2-isopropoxypyridine: This compound lacks the bromine atom and exhibits different reactivity patterns.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-bromo-3-cyclopropyloxy-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7(2)14-11-10(15-9-3-4-9)5-8(12)6-13-11/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHGGKJXDOCMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)OC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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